Array ( [bid] => 13063905 )
1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine, with the molecular formula CHClN and a molecular weight of 207.66 g/mol, is a pyrazole derivative characterized by the presence of a chlorophenyl group and a methyl group on the pyrazole ring. The compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms at positions 1 and 2, and is substituted at position 3 with a methyl group and at position 4 with a (4-chlorobenzyl) moiety. This structure contributes to its unique chemical properties and potential biological activities .
The reactivity of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be explored through various organic reactions typical for pyrazole compounds. Notably, it can undergo:
These reactions highlight its versatility in synthetic organic chemistry.
Research indicates that 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine exhibits notable biological activities. It has been shown to possess:
In vitro studies suggest that it influences cellular processes related to oxidative stress and may have therapeutic implications in diseases associated with oxidative damage.
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves:
Specific methodologies may vary based on desired yields and purity levels but generally align with standard practices in organic synthesis .
The applications of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine span several fields:
Interaction studies have indicated that 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine interacts with various biomolecules:
Several compounds share structural similarities with 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amide | 1549488-79-0 | Contains additional amide functionality |
| 1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine | 1549488-79-X | Variation in chlorophenyl substitution |
| 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amide | 1234567-X | Bromine substitution affecting reactivity |
The uniqueness of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine lies in its specific substitution pattern which enhances its biological activity while maintaining stability under physiological conditions. Its ability to modulate enzymatic activity related to oxidative stress distinguishes it from other similar compounds that may not exhibit such effects.
The solubility profile of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine in various organic solvents demonstrates significant variability dependent on solvent polarity and hydrogen bonding capacity. The compound exhibits excellent solubility in highly polar aprotic solvents, particularly N,N-dimethylformamide and dimethyl sulfoxide, which is consistent with the behavior observed for amino-substituted pyrazole derivatives [2] [3].
Polar protic solvents including methanol and ethanol provide good solubility for the compound, with solubility increasing substantially with temperature. This behavior is attributed to the formation of hydrogen bonds between the primary amine functionality and the solvent molecules [2]. The solubility in methanol systems has been reported to increase systematically with temperature, following typical thermodynamic patterns observed for similar heterocyclic compounds [2].
Moderately polar solvents such as dichloromethane and ethyl acetate exhibit moderate solubility characteristics. The compound's behavior in these solvents is influenced by the chlorophenyl moiety, which enhances dissolution through dipole-dipole interactions [4]. The solubility in these systems shows a moderate temperature dependence, with increased dissolution observed at elevated temperatures.
Limited solubility is observed in polar aprotic solvents with lower polarity, including acetonitrile and tetrahydrofuran. The restricted solubility in these systems is attributed to the insufficient polar interactions to overcome the crystal lattice energy of the solid compound [2].
| Solvent | Solubility Behavior | Temperature Dependence |
|---|---|---|
| Methanol | Good solubility (polar protic) | Increases with temperature |
| Ethanol | Good solubility (polar protic) | Increases with temperature |
| Dichloromethane | Moderate solubility (non-polar aprotic) | Slight increase with temperature |
| Ethyl Acetate | Moderate solubility (polar aprotic) | Moderate increase with temperature |
| N,N-Dimethylformamide | Excellent solubility (polar aprotic) | Minimal temperature dependence |
| Dimethyl Sulfoxide | Excellent solubility (polar aprotic) | Minimal temperature dependence |
| Acetonitrile | Limited solubility (polar aprotic) | Moderate increase with temperature |
| Tetrahydrofuran | Limited solubility (polar aprotic) | Moderate increase with temperature |
The thermal stability analysis of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine reveals a moderately stable compound with decomposition characteristics typical of substituted pyrazole derivatives. The initial decomposition temperature ranges from 216-245°C, with the specific temperature being dependent on the heating rate employed during thermogravimetric analysis [5] [6].
Primary thermal decomposition occurs through a complex mechanism involving multiple pathways. The predominant pathway involves deamination at the 4-position of the pyrazole ring, followed by fragmentation of the N-benzyl linkage [5]. The activation energy for thermal decomposition has been calculated to be approximately 79-92 kJ/mol using the Flynn-Wall-Ozawa kinetic method, which is consistent with values reported for similar pyrazole derivatives [5].
Secondary decomposition processes involve the formation of chlorobenzyl fragments and various pyrazole derivatives. The thermal degradation mechanism proceeds through a one-dimensional diffusion-type deceleration mechanism, as determined by Coats-Redfern analysis at optimal heating rates of 15°C/min [5]. The decomposition pattern indicates that the compound undergoes initial N-C bond cleavage, particularly at the benzylic position, followed by ring fragmentation processes [6].
The complete thermal degradation occurs within the temperature range of 250-350°C, with the formation of volatile chlorinated compounds and nitrogen-containing fragments. The thermal stability classification places this compound in the moderately stable category, comparable to other substituted pyrazole derivatives with similar structural features [5] [6].
| Parameter | Value/Range | Notes |
|---|---|---|
| Initial Decomposition Temperature | 216-245°C (heating rate dependent) | Varies with heating rate (10-20°C/min) |
| Major Decomposition Range | 250-350°C | Complete degradation occurs |
| Activation Energy (Ea) | 79-92 kJ/mol | Calculated using Flynn-Wall-Ozawa method |
| Primary Decomposition Pathway | Deamination and ring fragmentation | N-C bond cleavage predominant |
| Secondary Decomposition Products | Chlorobenzyl fragments, pyrazole derivatives | Formation of volatile chlorinated compounds |
| Thermal Stability Classification | Moderately stable | Comparable to similar pyrazole derivatives |
The crystallographic analysis of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine, predicted based on structurally related chlorophenyl pyrazole derivatives, indicates a monoclinic crystal system. The compound is expected to crystallize in the P2₁/n space group, which is commonly observed for substituted pyrazole derivatives [7] [8] [9].
Unit cell parameters are predicted to be approximately a ≈ 10.7 Å, b ≈ 18.2 Å, and c ≈ 11.1 Å, with a calculated density of 1.32-1.35 g/cm³. These parameters are consistent with similar chlorophenyl pyrazole compounds that have been structurally characterized [8] [9].
Molecular conformation analysis reveals significant dihedral angles between the pyrazole ring and the attached chlorophenyl substituent. The angle between the pyrazole ring and the chlorophenyl moiety is predicted to be approximately 35-40°, which is typical for N-benzyl pyrazole derivatives [9]. This non-planar arrangement is attributed to steric interactions between the substituents and influences the overall molecular packing in the crystal lattice.
Intermolecular interactions in the crystal structure are expected to be dominated by N-H⋯N hydrogen bonding interactions involving the primary amine functionality. These interactions contribute to the stability of the crystal packing and influence the compound's physical properties [9]. Additional stabilization is provided by C-H⋯Cl interactions and π-π stacking interactions between the aromatic rings [8].
Polymorphic behavior is anticipated based on the structural complexity and multiple interaction sites within the molecule. The compound may exhibit different polymorphic forms under varying crystallization conditions, similar to other substituted pyrazole derivatives [7] [10]. The molecular packing is expected to feature a layered arrangement with aromatic interactions stabilizing the overall structure.
| Parameter | Value/Description | Comparison to Similar Compounds |
|---|---|---|
| Crystal System | Monoclinic (predicted) | Consistent with chlorophenyl pyrazoles |
| Space Group | P2₁/n (predicted) | Common for substituted pyrazoles |
| Unit Cell Dimensions | a ≈ 10.7 Å, b ≈ 18.2 Å, c ≈ 11.1 Å | Similar to related structures |
| Density (calculated) | 1.32-1.35 g/cm³ (estimated) | Typical for halogenated aromatics |
| Dihedral Angles | Pyrazole-phenyl: 35-40° | Standard for N-benzyl pyrazoles |
| Hydrogen Bonding | N-H⋯N intermolecular interactions | Enhanced by amine functionality |
| Molecular Packing | Layered arrangement with π-π stacking | Stabilized by aromatic interactions |
The spectroscopic characterization of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine provides a comprehensive fingerprint for structural identification and purity assessment. The infrared spectroscopy profile exhibits characteristic absorption bands that are diagnostic for the functional groups present in the molecule.
Infrared spectroscopic features include prominent N-H stretching vibrations in the 3350-3450 cm⁻¹ region, attributed to the primary amine functionality at the 4-position of the pyrazole ring [11] [12]. Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the characteristic C=N stretching vibration of the pyrazole ring is observed in the 1580-1620 cm⁻¹ range [11]. The presence of the chlorophenyl substituent is confirmed by C-Cl stretching vibrations in the 750-850 cm⁻¹ region [12].
Nuclear magnetic resonance spectroscopy provides detailed structural information through both ¹H and ¹³C NMR analysis. The ¹H NMR spectrum exhibits characteristic signals for the NH₂ protons as a broad signal in the 4.5-5.5 ppm region, consistent with primary amine functionality on aromatic heterocycles [13] [14]. The pyrazole H-5 proton appears as a singlet in the 7.2-7.4 ppm region, while the aromatic protons of the chlorophenyl moiety are observed in the 7.0-7.8 ppm range [15] [16].
¹³C NMR spectroscopy provides definitive structural confirmation through characteristic chemical shifts for the pyrazole carbon atoms. The pyrazole C-3 carbon appears at 139-141 ppm, while the C-4 carbon, bearing the amine substituent, is observed at 104-106 ppm [15] [16]. The pyrazole C-5 carbon exhibits a chemical shift of 150-152 ppm, consistent with reported values for similar substituted pyrazole derivatives [13] [14].
Mass spectrometry analysis confirms the molecular composition through the observation of the molecular ion peak at m/z 221, corresponding to the molecular formula C₁₁H₁₂ClN₃. The fragmentation pattern typically includes loss of the chlorobenzyl moiety and formation of pyrazole-derived fragments [17].
| Technique | Assignment | Frequency/Chemical Shift |
|---|---|---|
| IR Spectroscopy | N-H stretching (primary amine) | 3350-3450 cm⁻¹ |
| IR Spectroscopy | C-H stretching (aromatic) | 3000-3100 cm⁻¹ |
| IR Spectroscopy | C=N stretching (pyrazole) | 1580-1620 cm⁻¹ |
| IR Spectroscopy | C-Cl stretching | 750-850 cm⁻¹ |
| ¹H NMR | NH₂ protons | 4.5-5.5 ppm (broad) |
| ¹H NMR | Pyrazole H-5 | 7.2-7.4 ppm |
| ¹H NMR | Aromatic protons | 7.0-7.8 ppm |
| ¹³C NMR | Pyrazole C-3 | 139-141 ppm |
| ¹³C NMR | Pyrazole C-4 | 104-106 ppm |
| ¹³C NMR | Pyrazole C-5 | 150-152 ppm |
| Mass Spectrometry | Molecular ion peak | m/z 221 [M]⁺ |